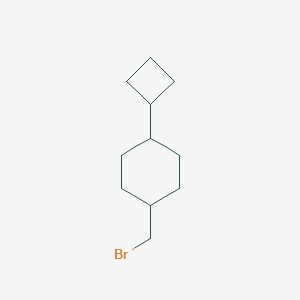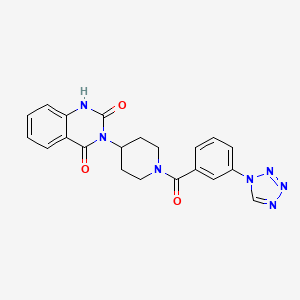
3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Mécanisme D'action
The mechanism of action of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory cytokines. It may also work by inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione have been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in lab experiments include its potential anti-inflammatory, anti-tumor, and anti-angiogenic effects. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, the compound may have off-target effects that could interfere with the results of experiments.
Orientations Futures
There are several future directions for research on 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One direction is to further investigate the mechanism of action of the compound to better understand how it works. Another direction is to study the compound's effects on different types of cancer cells to determine its potential as an anti-cancer agent. Additionally, future research could focus on developing more potent derivatives of the compound with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves several steps. The first step is the preparation of 3-(4-bromophenyl)-1H-tetrazole, which is then reacted with 4-piperidinylbenzoyl chloride to form 1-(3-(1H-tetrazol-1-yl)benzoyl)piperidine-4-yl 4-piperidinylbenzoate. This intermediate is then reacted with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline to form the final product, 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione.
Applications De Recherche Scientifique
The 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione compound has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Propriétés
IUPAC Name |
3-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c29-19(14-4-3-5-16(12-14)27-13-22-24-25-27)26-10-8-15(9-11-26)28-20(30)17-6-1-2-7-18(17)23-21(28)31/h1-7,12-13,15H,8-11H2,(H,23,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAVDQNAFMBACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

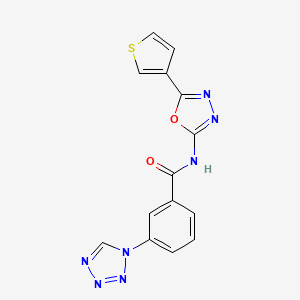
![4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2852999.png)
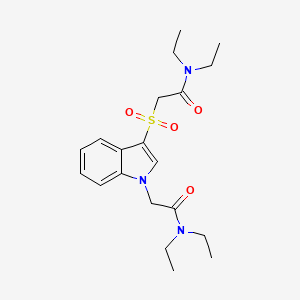
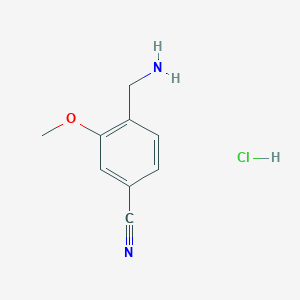
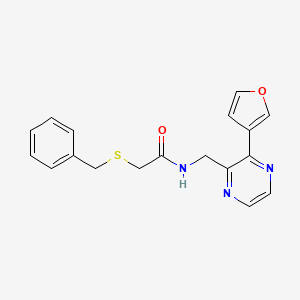


![3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2853009.png)
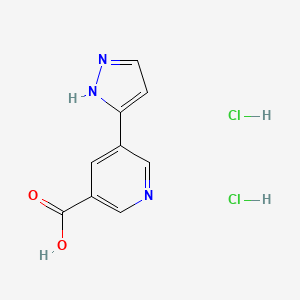
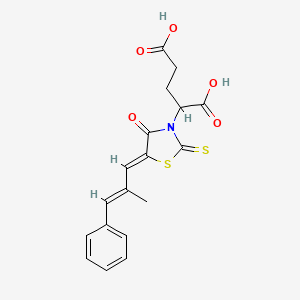
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2853017.png)

![2-Chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B2853020.png)
